Product packaging for KRN7000(Cat. No.:CAS No. 158021-47-7)

KRN7000

Cat. No.: B1673778
CAS No.: 158021-47-7
M. Wt: 858.3 g/mol
InChI Key: VQFKFAKEUMHBLV-BYSUZVQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KRN7000, also known as α-Galactosylceramide (α-GalCer), is a synthetic glycolipid and a potent, specific ligand for invariant Natural Killer T (iNKT) cells . It is presented by the MHC class I-like protein CD1d on antigen-presenting cells, leading to the rapid activation of iNKT cells and a cascade of cytokine production . This activation initiates a broad immune response, stimulating NK cells, and T and B cells, making it a critical tool for immunological research . Extensive preclinical studies highlight the significant research value of this compound. It has demonstrated potent antitumor activity in various models, including metastatic cancers, by inducing a Th1-biased proinflammatory immune response . Furthermore, its immunomodulatory properties have been investigated in antiviral research against infections like hepatitis B and C, as well as in the context of autoimmune diseases . Despite its promise in animal models, clinical trials in patients with advanced cancer and chronic hepatitis showed that therapeutic efficacy in humans is complex and influenced by the patient's existing iNKT cell population . To overcome the limitation of simultaneous Th1 and Th2 cytokine induction by this compound, current research is focused on developing novel analogues. Recent synthetic efforts, such as the creation of analogue S34, aim to produce a more Th1-biased cytokine profile for potentially enhanced therapeutic applications . This compound remains the benchmark compound for studying CD1d-restricted immunity and continues to be essential for exploring immune modulation in cancer, infection, and autoimmunity . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H99NO9 B1673778 KRN7000 CAS No. 158021-47-7

Properties

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFKFAKEUMHBLV-BYSUZVQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H99NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935847
Record name alpha-Galactosylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158021-47-7
Record name N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158021-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KRN 7000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KRN-7000
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-Galactosylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-GALACTOSYLCERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action: Krn7000 and Invariant Natural Killer T Inkt Cell Activation

CD1d-Dependent Antigen Presentation of KRN7000

This compound functions as a lipid antigen that is presented by CD1d molecules. jci.orgfrontiersin.orgresearchgate.netnih.govnih.govacs.orgplos.orgnih.govacs.org This presentation is crucial for the recognition and activation of iNKT cells. frontiersin.orgresearchgate.netplos.orgnih.gov

CD1d is a non-classical MHC class I-like protein that presents lipid and glycolipid antigens to T cells. caltagmedsystems.co.ukresearchgate.netresearchgate.netnih.govacs.orgaacrjournals.orgiiarjournals.orgfrontiersin.org this compound binds to the hydrophobic groove of the CD1d protein. nih.govpnas.org This interaction forms a glycolipid-protein complex, which is the crucial step for initiating iNKT cell activation. nih.govplos.org The binding of this compound to CD1d involves hydrogen-bonding interactions between the sugar moiety of this compound and specific residues in the CD1d molecule, such as Asp151 (mouse Asp153) and Asp80. nih.govnih.gov These interactions help anchor this compound in a distinct orientation within the CD1d lipid-binding groove. nih.gov

Invariant NKT cells are characterized by the expression of a semi-invariant T cell receptor (TCR). caltagmedsystems.co.ukresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.net In mice, this invariant TCR typically consists of a Vα14Jα18 chain paired with a limited repertoire of Vβ chains (Vβ8.2, Vβ7, or Vβ2). frontiersin.orgpsu.edu The human counterpart expresses an invariant Vα24Jα18 chain predominantly paired with a Vβ11 chain. caltagmedsystems.co.ukfrontiersin.orgnih.govdiabetesjournals.org This invariant TCR specifically recognizes the CD1d/KRN7000 complex. frontiersin.orgresearchgate.netplos.orgnih.gov The recognition is mediated by interactions between the complementarity-determining regions (CDRs) of the iNKT TCR and the CD1d/KRN7000 complex, with the galactose head group of this compound being particularly important for TCR recognition as it protrudes minimally from the CD1d cleft. nih.govnih.gov

The interaction between the CD1d/KRN7000 complex and the invariant TCR of iNKT cells leads to the formation of a ternary complex. jci.orgnih.govresearchgate.netplos.org This three-molecule complex is essential for triggering iNKT cell activation. nih.gov Crystallographic studies of the human NKT TCR-CD1d-α-GalCer complex have provided insights into the molecular interactions within this ternary structure. nih.govnih.govnih.gov The iNKT TCR binds above the CD1d molecule in a unique parallel docking mode, distinct from the diagonal binding typically observed for MHC-reactive TCRs. nih.gov While the iNKT TCR is relatively rigid, the formation of the ternary complex can induce conformational changes in both the antigen (this compound) and/or CD1d. nih.govglycoforum.gr.jp Molecular dynamics simulations have been used to study the conformational dynamics of CD1d-glycolipid complexes and their impact on TCR recognition and the resulting immune response polarization (Th1 or Th2). plos.orgplos.orgglycoforum.gr.jp Changes in the conformational distribution of the glycolipid within the CD1d pocket can influence the dynamics of the ternary complex and dramatically affect iNKT cell activation and cytokine production. glycoforum.gr.jp

Downstream Immunological Consequences of iNKT Cell Activation by this compound

Activation of iNKT cells by this compound leads to rapid and copious production of a broad range of cytokines, which in turn influence various components of the innate and adaptive immune system. frontiersin.orgresearchgate.netacs.orgplos.orgacs.orgiiarjournals.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov

Upon recognition of the CD1d/KRN7000 complex, iNKT cells are rapidly activated and secrete large amounts of cytokines. caltagmedsystems.co.ukresearchgate.netnih.goviiarjournals.orgresearchgate.net This rapid response is partly attributed to their storage of cytokine mRNA before activation. iiarjournals.org The cytokine profile induced by this compound is typically characterized by the production of both T helper 1 (Th1) and T helper 2 (Th2) cytokines. nih.govplos.orgnih.govplos.orgnih.gov

Typical Cytokine Production Profile Upon this compound Stimulation

CytokineTypeCharacteristic Response
Interferon-gamma (IFN-γ)Th1Pro-inflammatory
Interleukin-4 (IL-4)Th2Anti-inflammatory
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatoryProduced rapidly
Interleukin-10 (IL-10)Th2Regulatory
Interleukin-13 (IL-13)Th2Anti-inflammatory

A hallmark of iNKT cell activation by this compound is the rapid secretion of both IFN-γ and IL-4. researchgate.netacs.orgplos.orgnih.govresearchgate.net These cytokines are typically produced within hours of this compound administration. jci.orgpnas.orgpsu.edu Studies in mice have shown a rapid peak in serum IL-4 levels within a few hours, while IFN-γ levels may rise to a plateau later. pnas.orguchile.cl However, the kinetics can vary depending on the experimental model and other factors. frontiersin.org For example, in neonatal mice, a peak in serum IFN-γ levels was observed around 10 hours after this compound administration, with no significant increase in IL-4 levels compared to controls. frontiersin.org The rapid production of these potent cytokines allows activated iNKT cells to quickly influence the activity of other immune cells, including NK cells, B cells, T cells, and dendritic cells. jci.orgfrontiersin.orgiiarjournals.orgnih.govresearchgate.netnih.govresearchgate.netnih.govplos.org

Observed Cytokine Kinetics in Mouse Models (Illustrative Examples)

Cytokine Production Profiles and Kinetics

Induction of Other Immunoregulatory Cytokines (e.g., IL-2, IL-3, IL-6, IL-10, IL-12, IL-13, GM-CSF, Stem Cell Factor)

This compound-activated iNKT cells have a striking capacity to produce a broad spectrum of cytokines. nih.gov These include cytokines typically associated with both Th1 and Th2 responses, as well as other immunoregulatory molecules. nih.govfrontiersin.org

Research has shown that upon stimulation with this compound, iNKT cells can secrete cytokines such as:

Interleukin (IL)-2 frontiersin.orgfrontiersin.orgnih.govfrontiersin.org

IL-3 nih.govfrontiersin.org

IL-4 plos.orgnih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.net

IL-5 nih.govfrontiersin.orgnih.govfrontiersin.org

IL-6 frontiersin.org

IL-10 frontiersin.orgnih.govfrontiersin.orgisciii.es

IL-12 (often induced in DCs by activated iNKT cells) plos.orgfrontiersin.orgnih.govresearchgate.netnih.gov

IL-13 plos.orgnih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.netpnas.org

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) frontiersin.orgresearchgate.net

Tumor Necrosis Factor-alpha (TNF-α) nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.comnih.govresearchgate.net

Interferon-gamma (IFN-γ) plos.orgnih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netaai.org

The rapid secretion of these cytokines contributes significantly to the immunoregulatory functions of iNKT cells following this compound activation. nih.govfrontiersin.org

Th1/Th2 Cytokine Balance Modulation and Polarization

Activation of iNKT cells by this compound typically results in the concurrent production of cytokines associated with both Th1 (e.g., IFN-γ, TNF-α, IL-12) and Th2 (e.g., IL-4, IL-5, IL-13) responses, often referred to as a mixed or Th0-type response. nih.govresearchgate.netresearchgate.net

The balance between Th1 and Th2 cytokine production can be influenced by various factors, including the strength of the iNKT cell agonist, the type of APC presenting the glycolipid, and the cytokine environment. nih.govisciii.es While this compound is known to induce a mixed cytokine profile, structural analogs of α-GalCer have been developed to skew the response towards predominantly Th1 or Th2 profiles. nih.govresearchgate.net For instance, some analogs have shown the ability to induce strong IFN-γ production with little IL-4 secretion, favoring a Th1 response. nih.gov Conversely, other analogs have been identified that promote a Th2-biased response characterized by pure Th2 cytokine production. nih.gov

Studies suggest that achieving a Th2-like or anti-inflammatory effect in human iNKT cells might be best accomplished through the selective induction of IL-13, and findings in human models may differ from those in mice. nih.gov The hierarchy for cytokine induction by human iNKT cells stimulated with α-GalCer analogs shows that the threshold for IL-13 secretion is consistently lower than for IFN-γ, which is lower than for IL-4. plos.org This suggests that human iNKT cells can be intrinsically polarized to selectively produce IL-13 at lower activation levels, but selective IL-4 polarization is not achieved simply by modulating ligand strength. plos.org

Activation and Modulation of Other Immune Effector Cells

This compound-mediated activation of iNKT cells leads to the activation and modulation of various other immune effector cells, bridging innate and adaptive immunity. plos.orgfrontiersin.orgfrontiersin.org This occurs through both direct interactions and the release of cytokines by activated iNKT cells. plos.orgfrontiersin.orgfrontiersin.org

Natural Killer (NK) Cells: Cytotoxicity and IFN-γ Production

Activated iNKT cells can transactivate Natural Killer (NK) cells. plos.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov This transactivation contributes to enhanced NK cell cytotoxicity and the production of IFN-γ by NK cells. plos.orgnih.govfrontiersin.orgnih.govaai.org Studies in mice have indicated that a significant portion of the strong IFN-γ production following stimulation with potent iNKT cell agonists like this compound originates from this secondary activation of NK cells, in addition to IFN-γ produced directly by iNKT cells. plos.orgnih.gov

In vitro studies with human cells have also shown that this compound-activated human iNKT cells can induce the transactivation of NK cells, leading to detectable IFN-γ production by NK cells after 20-24 hours. plos.orgnih.gov Furthermore, upon iNKT cell stimulation by this compound, NK cells, along with B cells, show increased expression of the activation marker CD69. plos.orgnih.gov IL-2 and IFN-γ released from α-GalCer-stimulated iNKT cells are known to be important factors for NK cell activation in mice. aai.org In humans, in vitro activation of iNKT cells has been shown to enhance NK cell cytotoxicity against tumor cells. aai.org

T Cells (CD4+, CD8+): Activation and Priming

This compound-activated iNKT cells play a role in influencing conventional T cell responses, including the activation and priming of both CD4+ and CD8+ T cells. frontiersin.orgfrontiersin.orgnih.gov This can occur through various mechanisms, including the interaction with DCs and the cytokine environment created by iNKT cell activation. frontiersin.orgfrontiersin.orgnih.gov

Activated iNKT cells can contribute to the maturation of DCs, which in turn can enhance the priming of antigen-specific CD4+ and CD8+ T cell responses. frontiersin.orgfrontiersin.orgnih.gov This DC maturation is highly dependent on iNKT cells. frontiersin.org IFN-γ released by activated iNKT cells can activate the maturation of DCs and stimulate CD8+ T cells. frontiersin.org

Furthermore, iNKT cells can induce CD8+ T cell cross-priming, a process by which APCs present exogenous antigens on MHC class I molecules to CD8+ T cells. frontiersin.orgaacrjournals.org This can lead to the establishment of anti-tumor CD8+ T cell responses. aacrjournals.org Studies suggest a direct interaction between iNKT cell TCRs and CD1d molecules on CD8+ T cells may also promote CD8+ T cell activation in a DC-independent manner. nih.govfrontiersin.org

Activated iNKT cells can also influence CD4+ T cell responses. pnas.org By releasing cytokines like IL-4 and IL-13, iNKT cells may boost the priming of allergen-specific conventional CD4+ T cells. pnas.org

B Cells

This compound-activated iNKT cells can provide help to B cells. plos.orgnih.govfrontiersin.org Similar to NK cells, B cells also show increased expression of the activation marker CD69 upon iNKT cell stimulation by this compound. plos.orgnih.gov B cells can also act as APCs due to their expression of CD1d, enabling direct interactions with iNKT cells. researchgate.net

Dendritic Cells (DCs) and Macrophages

Dendritic cells (DCs) and macrophages are crucial APCs that express CD1d and can present glycolipid antigens like this compound to iNKT cells. frontiersin.orgresearchgate.netnih.gov this compound-mediated activation of iNKT cells, in turn, influences the function of DCs and macrophages. plos.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov

Activated iNKT cells contribute to the maturation of DCs, leading to increased expression of MHC class II and co-stimulatory molecules such as CD40, CD80, and CD86. frontiersin.orgfrontiersin.org This maturation process is dependent on iNKT cells and can enhance the ability of DCs to elicit T cell responses. frontiersin.org The interaction between iNKT cells and DCs involves CD40-CD40L and CD1d-lipid/TCR antigen-dependent mechanisms, initiating adaptive immunity. frontiersin.org Activated iNKT cells also induce DCs to secrete IL-12, which further amplifies immune responses, including the activation of NK cells. plos.orgfrontiersin.orgnih.govresearchgate.netnih.gov

Human iNKT cells have been shown to induce activation in distinct human macrophage subsets (M0, M1-like, and M2-like). nih.gov Antigen-stimulated iNKT cells induce a generalized activated state on macrophages, characterized by the upregulation of CD40 and CD86 expression. nih.gov This macrophage activation requires CD40-CD40L co-stimulation between iNKT cells and macrophages. nih.gov While extensive studies exist on the murine macrophage-iNKT cell axis, research on this crosstalk in humans is ongoing. nih.gov

Here is a summary of some key cytokine induction data:

CytokineProduced by iNKT Cells upon this compound ActivationInduced in Other Cells (e.g., DCs, NK cells)
IL-2Yes frontiersin.orgfrontiersin.orgnih.govfrontiersin.org
IL-3Yes nih.govfrontiersin.org
IL-4Yes plos.orgnih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.net
IL-5Yes nih.govfrontiersin.orgnih.govfrontiersin.org
IL-6Yes frontiersin.org
IL-10Yes frontiersin.orgnih.govfrontiersin.orgisciii.es
IL-12Yes (primarily DCs) plos.orgfrontiersin.orgnih.govresearchgate.netnih.gov
IL-13Yes plos.orgnih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.netpnas.org
GM-CSFYes frontiersin.orgresearchgate.net
TNF-αYes nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.comnih.govresearchgate.net
IFN-γYes plos.orgnih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netaai.orgYes (primarily NK cells) plos.orgnih.govfrontiersin.orgnih.govaai.org

Here is a summary of immune effector cell modulation:

Immune Cell TypeEffect of this compound-Activated iNKT CellsMechanism(s)
NK CellsTransactivation, enhanced cytotoxicity, IFN-γ production, increased CD69 expression. plos.orgnih.govfrontiersin.orgfrontiersin.orgnih.govaai.orgCytokines (IL-2, IFN-γ), direct interaction. aai.org
CD4+ T CellsPriming enhancement. pnas.orgCytokines (IL-4, IL-13), DC maturation. frontiersin.orgfrontiersin.orgnih.govpnas.org
CD8+ T CellsActivation, priming, cross-priming. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govaacrjournals.orgDC maturation, cytokines (IFN-γ), direct interaction with CD1d on CD8+ T cells. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govaacrjournals.org
B CellsProvision of help, increased CD69 expression. plos.orgnih.govfrontiersin.orgDirect interaction (B cells as APCs), potentially cytokines. plos.orgnih.govfrontiersin.orgresearchgate.net
Dendritic CellsMaturation, increased expression of MHC class II, CD40, CD80, CD86, IL-12 production. plos.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.govaacrjournals.orgnih.govCD40-CD40L interaction, CD1d-lipid/TCR interaction, cytokines (IFN-γ). frontiersin.orgfrontiersin.orgnih.gov
MacrophagesActivation, upregulation of CD40 and CD86 expression. wikipedia.orgplos.orgfrontiersin.orgnih.govnih.govCD40-CD40L co-stimulation, potentially CD1d interaction. nih.gov

Direct and Indirect Mechanisms of Immune Response Modulation

This compound, a synthetic analog of α-galactosylceramide (α-GalCer), is a potent activator of invariant natural killer T (iNKT) cells. Its mechanism of action in modulating immune responses involves both direct and indirect pathways, primarily initiated by the presentation of this compound by the MHC-like molecule CD1d to the invariant T cell receptor (TCR) of iNKT cells wikipedia.orgoncotarget.com.

Direct Mechanisms:

The primary direct mechanism involves the recognition of the CD1d-KRN7000 complex by the invariant TCR (Vα24-Jα18 in humans, Vα14-Jα18 in mice) on iNKT cells wikipedia.orgoncotarget.com. This interaction triggers rapid and robust activation of iNKT cells, leading to the swift secretion of a broad spectrum of cytokines nih.govmdpi.com. These cytokines include both T helper 1 (Th1)-associated cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), as well as T helper 2 (Th2)-associated cytokines such as interleukin-4 (IL-4), IL-5, and IL-13 nih.govmdpi.comresearchgate.net. The specific cytokine profile produced can be influenced by factors such as the strength of the activating ligand and the local cytokine environment nih.govpnas.org.

Beyond cytokine secretion, activated iNKT cells can also exert direct cytotoxic effects on target cells that express CD1d and present lipid antigens. This direct killing can occur via mechanisms involving Fas-FasL interaction, perforin, and granzyme B mdpi.comaacrjournals.org. Research findings indicate that iNKT cells can directly lyse CD1d+ tumor cells in vitro in a TCR-CD1d and perforin-dependent manner aacrjournals.org.

Indirect Mechanisms:

One major indirect pathway involves the transactivation and maturation of antigen-presenting cells (APCs), particularly dendritic cells (DCs) nih.govmdpi.com. Upon engaging with activated iNKT cells, DCs become activated and can secrete cytokines such as IL-12 nih.gov. This reciprocal activation, mediated in part by CD40-CD40L interactions and CD1d-lipid/TCR engagement, enhances the ability of DCs to prime and activate other immune cells, including conventional T cells wikipedia.orgfrontiersin.org.

Activated iNKT cells also indirectly influence natural killer (NK) cells. IFN-γ secreted by iNKT cells can activate NK cells, enhancing their cytotoxic functions and promoting further IFN-γ production nih.govfrontiersin.orgnih.gov. Studies in mouse models have shown that a significant component of the strong IFN-γ production following this compound stimulation originates from the secondary activation of NK cells nih.gov.

Furthermore, this compound-activated iNKT cells can modulate the activity of B cells, T cells (including CD8+ T cells), neutrophils, and macrophages nih.govfrontiersin.org. They can provide help to B cells, contributing to antibody production nih.govfrontiersin.org. The cytokine milieu produced by activated iNKT cells influences the differentiation and activation of other T cell subsets, potentially skewing responses towards Th1 or Th2 profiles depending on the context researchgate.netnih.gov. For instance, this compound has been shown to enhance Th2 immunity, particularly upon repeated administration nih.gov.

Research findings highlight the complexity of these indirect effects. For example, studies in neonatal sepsis models demonstrated that this compound pretreatment led to improved outcomes, potentially by stimulating other immune cells to provide protection, supported by observed changes in serum cytokine levels frontiersin.org. The protective effect in this model was linked to an increase in systemic levels of TGF-β1, mediated through CD1d-dependent iNKT cell activation frontiersin.org.

The interplay between iNKT cells and other immune cells following this compound activation is critical for its therapeutic potential in various disease models, including cancer, microbial infections, and autoimmune diseases nih.gov. The ability of iNKT cells to rapidly secrete a diverse array of cytokines and subsequently activate or modulate other immune cell populations underscores their pivotal role as bridges between the innate and adaptive immune systems mdpi.comresearchgate.net.

Summary of Direct and Indirect Mechanisms:

Mechanism TypeKey Interactions/EventsDownstream Effects on Immune Response
Direct iNKT TCR binding to CD1d-KRN7000 complexRapid cytokine secretion (Th1 and Th2)
Direct cytotoxicity (Fas-FasL, perforin, granzyme B) on CD1d+ target cells
Indirect Cytokine secretion (IFN-γ, IL-4, etc.)Activation and maturation of DCs and other APCs
CD40L expression on iNKT cellsLicensing of DCs to activate other T cells
IFN-γ productionTransactivation and enhanced cytotoxicity of NK cells
Cytokine milieu (e.g., IL-4, TGF-β1)Modulation of B cell activity and antibody production
Influence on cytokine environmentSkewing of conventional T cell responses (e.g., Th1/Th2 balance)
Interaction with other immune cells (macrophages, etc.)Broad modulation of innate and adaptive immune cell functions

This table summarizes the key direct and indirect pathways through which this compound, via iNKT cell activation, modulates immune responses based on the research findings.

Detailed Research Findings Examples:

A study investigating the effects of this compound in a neonatal sepsis model in mice found that pretreatment with this compound led to improved outcomes, characterized by reduced inflammation, lung injury, and increased survival frontiersin.org. This protective effect was associated with a CD1d-dependent increase in systemic TGF-β1 levels, suggesting an indirect immunomodulatory mechanism involving other immune cells activated downstream of iNKT cells frontiersin.org.

Research into human iNKT cell responses to α-GalCer analogs, including this compound, demonstrated that strong agonists like this compound induce robust secondary induction of IFN-γ secretion by NK cells in an in vitro system, highlighting a significant indirect pathway of immune activation nih.gov.

Studies on the antitumor effects of iNKT cells indicate that while direct cytotoxicity is possible, iNKT cells also contribute indirectly by stimulating the activities of other immune cells, such as inducing DC maturation and enhancing NK cell lysis of tumors through cytokine production like IL-12 aacrjournals.org.

These findings underscore that this compound's impact on the immune system is multifaceted, relying on both the immediate consequences of iNKT cell activation and the subsequent cascade of effects on other immune cell populations.

Structure Activity Relationship Sar Studies of Krn7000 and Analogues

Computational Modeling and Crystallographic Studies in SAR

Molecular Docking Simulations of KRN7000 and Analogues with CD1d

Molecular docking simulations have become an invaluable tool for understanding the structure-activity relationships of this compound and its analogues. nih.gov These computational methods predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, in this case, the CD1d protein. nih.govresearchgate.net

Docking studies consistently show that this compound and its analogues bind within a deep, narrow hydrophobic groove on the surface of the CD1d molecule. nih.govresearchgate.net This groove is formed by two alpha-helices (α1 and α2) and a floor of beta-strands. nih.gov The simulations confirm the binding orientation observed in crystal structures: the long acyl chain settles into the A' pocket, while the phytosphingosine (B30862) (alkyl) chain occupies the F' pocket. nih.govresearchgate.netmdpi.com The polar galactose headgroup remains exposed at the surface, available for recognition by the T cell receptor of iNKT cells. nih.govmdpi.com

These simulations are particularly useful for rationalizing the different biological activities of various analogues. For example, by comparing the docking modes of Th1-biasing analogues (like C34) with their thio-modified counterparts (like S-C34 and S34), researchers can identify subtle but critical changes in their interactions with CD1d. nih.gov Molecular docking revealed that the introduction of a sulfur atom can alter key hydrogen bonding interactions between the glycolipid and CD1d, thereby adjusting the stability of the complex. nih.govacs.org For instance, the substitution of the amide oxygen with a larger sulfur atom in S-C34 was shown to increase the distance to the backbone nitrogen of residue Y73, potentially due to the larger atomic radius of sulfur. nih.gov

Molecular dynamics simulations, which build upon initial docking poses, provide further insight into the dynamic behavior of the CD1d-glycolipid complex over time. researchgate.netresearchgate.net These studies help evaluate the stability of the complex, which is a key factor in determining the resulting immune response. researchgate.net

Identification of Key Residues in CD1d for Ligand Binding (e.g., Y73, S76, F77, D80, D151, T154)

Both crystallographic studies and molecular docking simulations have been instrumental in identifying the specific amino acid residues within the CD1d binding groove that are critical for anchoring this compound and its analogues. nih.govnih.gov These interactions are predominantly hydrophobic, but key hydrogen bonds play a crucial role in orienting the ligand correctly. nih.gov

The residues lining the binding groove are contributed by the α1 and α2 helices of the CD1d protein. nih.gov

Key interacting residues include:

From the α1 Helix:

Y73 (Tyrosine 73), S76 (Serine 76), F77 (Phenylalanine 77), and D80 (Aspartic Acid 80) are crucial for binding. nih.gov

D80 forms a critical hydrogen bond with the 3-hydroxyl group of the phytosphingosine chain, serving as a key anchor point. nih.govnih.gov The importance of this residue has been confirmed in studies using CD1d mutants. nih.gov

Y73 interacts with the acyl chain portion of the ligand. nih.gov

From the α2 Helix:

D151 (Aspartic Acid 151) and T154 (Threonine 154) are also essential for ligand binding. nih.gov

D151 forms a hydrogen bond with the 2-hydroxyl group of the galactose sugar. nih.gov

T154 is involved in hydrogen bonding with the amide nitrogen of the ceramide backbone. nih.gov Modifications that replace the amide bond with an ester, for example, result in a loss of activity due to the disruption of this hydrogen-bonding interaction. nih.gov

The acyl chain of the ligand primarily localizes to a part of the pocket formed by residues Y73 and T154, while the alkyl (phytosphingosine) chain interacts with a region formed by S76, F77, D80, and D151. nih.gov Computational models consistently highlight the importance of residues D80 and T154 in modulating the biological selectivity of different this compound analogues. nih.gov

Table 3: Key CD1d Residues and Their Interactions with this compound

CD1d Residue Location Interacting Part of this compound Type of Interaction Reference
Y73 α1 Helix Acyl Chain Hydrophobic/H-bond nih.gov
S76 α1 Helix Alkyl Chain Hydrophobic nih.gov
F77 α1 Helix Alkyl Chain Hydrophobic nih.gov
D80 α1 Helix Phytosphingosine 3-OH Hydrogen Bond nih.govnih.gov
D151 α2 Helix Galactose 2-OH Hydrogen Bond nih.govnih.gov
T154 α2 Helix Amide Linkage (N-H) Hydrogen Bond nih.gov

Preclinical Research on Krn7000 S Immunological and Therapeutic Effects

Tumor Immunosuppression and Anti-metastatic Activity

KRN7000 has shown notable activity in suppressing tumor growth and inhibiting metastasis in preclinical models. karger.comnih.govfrontiersin.orgnih.govaacrjournals.orgingentaconnect.comnih.gov Its antitumor effects are primarily mediated through the activation of the host immune system, rather than direct cytotoxicity to tumor cells. nih.govkarger.com

Efficacy in Experimental and Spontaneous Tumor Models

This compound has demonstrated efficacy in a variety of experimental and spontaneous tumor models. It significantly suppressed tumor growth in mice inoculated subcutaneously with B16 melanoma cells. karger.com this compound also prolonged the survival period of mice with B16 pulmonary metastasis in a dose-dependent manner, showing stronger potency than some other biological response modifiers and chemotherapeutic agents in certain models. karger.comingentaconnect.com In a spontaneous hepatic metastasis model using reticulum cell sarcoma M5076 tumor cells, this compound effectively suppressed the growth of established liver metastases and prolonged survival time, although it was not effective against established subcutaneous tumors in the same model. aacrjournals.org Long-term administration of this compound has also been shown to inhibit primary tumor formation in models of chemical- and oncogene-dependent carcinogenesis, including methylcholanthrene-induced sarcomas, mammary carcinomas in Her-2/neu transgenic mice, and spontaneous sarcomas in p53-/- mice. nih.govnih.govpnas.orgpnas.org

Here is a summary of this compound's efficacy in selected tumor models:

Tumor ModelType of ModelObserved EffectSource
B16 melanoma (subcutaneous inoculation)ExperimentalMarkedly suppressed tumor growth karger.com
B16 melanoma (pulmonary metastasis)Experimental metastasisProlonged survival period in a dose-dependent manner karger.com
Colon26 adenocarcinoma (liver metastasis)Experimental metastasisInhibited growth of tumor cells in the liver karger.com
M5076 reticulum cell sarcoma (hepatic metastasis)Spontaneous metastasisSuppressed growth of established liver metastases, prolonged survival aacrjournals.org
M5076 reticulum cell sarcoma (subcutaneous)ExperimentalIneffective against established subcutaneous tumors aacrjournals.org
Methylcholanthrene-induced sarcomasChemical carcinogenesisInhibited primary tumor formation with long-term administration nih.govnih.gov
Her-2/neu transgenic mice (mammary carcinomas)Oncogene-dependent carcinogenesisInhibited primary tumor formation with long-term administration nih.govnih.gov
p53-/- mice (spontaneous sarcomas)Spontaneous carcinogenesisInhibited primary tumor formation with long-term administration (delayed appearance) nih.govnih.gov

Mechanisms of Antitumor Activity in Preclinical Models

The antitumor activity of this compound is mediated through the activation of various immune cells and the induction of a complex cytokine network. karger.comaacrjournals.orgfrontiersin.org The primary mechanism involves the activation of NKT cells, which subsequently influence other components of the immune system. nih.govkarger.comaacrjournals.org

Direct Lysis of Tumor Cells by Activated NKT Cells

Activated NKT cells are capable of directly lysing tumor cells. karger.comaacrjournals.org This direct cytotoxic activity has been observed against a variety of tumor cell lines in vitro. aacrjournals.orgnih.gov The lysis of target tumor cells by this compound-activated NKT cells can occur via a T-cell receptor-independent, NK-like nonspecific mechanism involving perforin. aacrjournals.orgnih.gov Human invariant Vα24+ NKT cells activated by this compound have shown perforin-mediated cytotoxicity against hematopoietic malignancies. nih.gov

Induction of Tumor-Specific CD8+ CTLs

This compound can also contribute to the induction of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs). karger.comfrontiersin.org Activated NKT cells, upon recognizing this compound presented by CD1d on APCs, can promote the maturation of DCs through interactions like CD40-CD40 ligand. karger.comfrontiersin.org Mature DCs are then more effective at cross-presenting tumor antigens to CD8+ T cells, leading to the priming and induction of tumor-specific CTL responses. frontiersin.orgresearchgate.net This adaptive immune response is involved in the later phase of tumor rejection and the establishment of persistent tumor-specific memory. karger.com

Role of Activated NK Cells and other Immune Cells

Beyond the direct effects of NKT cells and the induction of CD8+ CTLs, this compound also activates other immune cells that contribute to its antitumor effects. Activated NKT cells rapidly release large amounts of cytokines, such as IFN-γ and IL-4, which in turn activate other effector cells, including NK cells, T cells, B cells, macrophages, and dendritic cells. karger.comaacrjournals.orgfrontiersin.org this compound has been shown to enhance in vitro and in vivo NK activities. ingentaconnect.com In liver metastasis models, the high activation of liver-associated NK cells has been reported as a major antitumor mechanism of this compound. aacrjournals.org Hepatic mononuclear cells and sorted hepatic NK cells from this compound-treated mice showed strong lytic activity against tumor cells. karger.com The lytic activity of liver-associated macrophages (Kupffer cells) was also significantly augmented by this compound treatment. karger.com These nonspecific killer cells, including activated NKT cells, NK cells, and macrophages, contribute to the elimination of tumor cells. karger.com

Impact on Carcinogenesis and Tumor Initiation

Preclinical studies have explored the impact of this compound on the process of carcinogenesis and tumor initiation. Long-term administration of this compound, spanning the time of tumor initiation, has been demonstrated to inhibit primary tumor formation in several mouse models of chemical- and oncogene-dependent carcinogenesis. nih.govnih.govpnas.orgpnas.org This suggests a role for this compound-mediated immune activation in preventing the early stages of tumor development. The prevention of methylcholanthrene-induced sarcoma by this compound was found to be dependent on IFN-γ and tumor necrosis factor-related apoptosis-inducing ligand, but not perforin. nih.govnih.govpnas.org These findings indicate that NK1.1+αβTCR+ cell-based immune therapy, activated by this compound, can inhibit primary tumorigenesis. nih.govnih.govpnas.org However, it is important to note that the efficacy can vary depending on the tumor model; for instance, this compound was ineffective against BBN-induced bladder carcinogenesis in F344 rats. researchgate.net

Immunomodulation in Infectious Diseases

This compound has shown promise in modulating immune responses to several infectious agents in preclinical models. caltagmedsystems.co.ukwindows.netnih.gov Its ability to activate iNKT cells and induce cytokine production contributes to its effects in this area. caltagmedsystems.co.ukfunakoshi.co.jp

Hepatitis B/C Virus Inhibition

Preclinical data suggests that this compound may have inhibitory effects on Hepatitis B virus (HBV) and Hepatitis C virus (HCV). drugbank.comresearchgate.netescholarship.org Studies have indicated that this compound can inhibit HBV secretion in vitro. researchgate.net It has been hypothesized that this compound might exert antiviral activity against HCV by potentially reversing a Th2-type cytokine profile of iNKT cells observed during chronic HCV infection. researchgate.net

Effects on Mycobacteria, Listeria, and Malaria

This compound and its analogues have demonstrated effects on infections caused by Mycobacteria, Listeria, and Malaria in preclinical settings. drugbank.comresearchgate.netwalshmedicalmedia.com In mouse models of Mycobacterium tuberculosis infection, activation of NKT cells by CD1d-restricted glycolipid antigens, including potentially those influenced by this compound, can induce IFN-γ responses and contribute to decreased bacterial burden. walshmedicalmedia.commdpi.com Studies involving Listeria monocytogenes infection in mice have shown that this compound administration can lead to increased bacterial killing within macrophage phagosomes, enhanced IFN-γ and nitric oxide production by NKT cells, and accelerated recruitment of Gr1+ cells and γδ T cells to the liver, contributing to an anti-bacterial effect. walshmedicalmedia.com For malaria, a synthetic C-glycoside analogue of α-GalCer has shown significantly enhanced anti-malarial activity compared to this compound in mouse models. researchgate.netwalshmedicalmedia.com This analogue was proposed to enhance the activation of Natural Killer cells and Plasmodium-specific CD8+ T cells. unimelb.edu.au

Modulation of Autoimmune Diseases

This compound and related glycolipids have been investigated for their potential to modulate autoimmune diseases in preclinical models, often by promoting self-tolerance. caltagmedsystems.co.ukfunakoshi.co.jpdrugbank.compnas.orgnih.govnih.govnih.gov

Prevention of Type 1 Diabetes

Treatment with α-GalCer glycolipids, including this compound, has shown the ability to protect against type 1 diabetes (T1D) in non-obese diabetic (NOD) mice, a model for human T1D. drugbank.comnih.govresearchgate.netnih.govaacrjournals.orgsemanticscholar.org This protective effect is believed to occur in an IL-4-dependent manner and is associated with a Th2-like environment. nih.gov this compound-mediated protection from T1D in NOD mice has been shown to require the activity of CD4+CD25+ T cells, which are enriched for regulatory T cells (Tregs). nih.gov

Role in Scleroderma and Systemic Lupus Erythematosus

Preclinical studies have explored the potential role of iNKT cell activation in systemic lupus erythematosus (SLE). nih.gov In the NZB/W mouse model of spontaneous lupus development, the effect of this compound treatment varied with the age of administration, showing disease amelioration when administered at a young age but exacerbation at an older age. nih.gov Repeated this compound treatment also showed varied effects in a pristane-induced lupus-like disease model, ameliorating disease in BALB/c mice but exacerbating it in SJL/J mice. nih.gov Research into the role of this compound specifically in scleroderma was not prominently detailed in the provided search results, although iNKT cell activation, generally, is being investigated for its potential in autoimmune diseases like systemic sclerosis. nih.govcabalettabio.com

This compound as a Vaccine Adjuvant

This compound has been explored as a potential vaccine adjuvant in preclinical studies, aiming to enhance immune responses to co-administered antigens. windows.netaacrjournals.org this compound is known to enhance the antigen-presenting function of dendritic cells (DCs), which are crucial for initiating adaptive immune responses and are often utilized in vaccine strategies. karger.comaacrjournals.org Preclinical models of α-GalCer-augmented cancer cell vaccines have primarily utilized syngeneic tumor cell lines. researchgate.net The adjuvant properties of this compound are linked to its ability to activate iNKT cells, which can then influence other immune cells, including T cells and B cells, thereby shaping the adaptive immune response. caltagmedsystems.co.uk

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound158021-47-7
Alpha-Galactosylceramide (α-GalCer)158021-47-7

Data Tables

Based on the provided text, detailed quantitative data suitable for comprehensive data tables across all sections is limited. However, the text describes comparative findings in certain preclinical models.

Table 1: Comparative Effects of this compound and an Analog in Type 1 Diabetes Prevention in NOD Mice

Treatment GroupEffect on Inflammatory mDCs (IL-12 production)Effect on Tolerogenic DCsDependence on Tregs for Protection
This compoundLess diminished activation compared to C20:2 nih.govnih.govAugmented function nih.govMore dependent compared to C20:2 nih.govnih.gov
C20:2 AnalogDiminished activation nih.govnih.govMore effectively augmented function compared to this compound nih.govLess dependent compared to this compound nih.govnih.gov

Note: This table summarizes comparative findings described in the text regarding the C20:2 analog relative to this compound in the context of Type 1 Diabetes prevention in NOD mice.

Universal T-Cell Help in Diverse Haplotypes

A significant characteristic of this compound-mediated iNKT cell activation is its potential to provide universal T-cell help. This is attributed to the fact that the CD1d molecule, responsible for presenting this compound to iNKT cells, is non-polymorphic frontiersin.orgmdpi.com. Unlike classical MHC molecules, which exhibit significant genetic variability across individuals (diverse haplotypes), CD1d is highly conserved frontiersin.orgmdpi.comaacrjournals.org. Consequently, this compound-activated iNKT cells can stimulate immune responses that are not restricted by the recipient's MHC haplotype, offering a potential advantage for off-the-shelf immunotherapies and vaccines applicable across diverse human populations frontiersin.orgmdpi.com.

Adjuvant in Cancer, Bacterial, and Viral Vaccines

Preclinical research has widely explored this compound's utility as a vaccine adjuvant across various disease models, including cancer, bacterial infections, and viral infections nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.govrsc.orgaai.org.

In cancer models, this compound has demonstrated the capacity to enhance anti-tumor immune responses when used in conjunction with tumor antigens or dendritic cells (DCs) nih.govresearchgate.netresearchgate.netaacrjournals.orgdntb.gov.uafrontiersin.orgfrontiersin.orgfrontiersin.org. Studies have shown that this compound can improve immune responses against tumors and has been investigated as an adjuvant in cancer vaccine therapy using DCs and tumor antigens researchgate.netaacrjournals.org. For instance, combining this compound with antigen-loaded DCs has been shown to enhance anti-tumor activity in mouse models researchgate.netaacrjournals.orgfrontiersin.orgfrontiersin.org. Fully synthetic self-adjuvanting cancer vaccines incorporating this compound have also been designed and evaluated in preclinical settings, demonstrating the induction of robust antigen-specific immunity and protective effects against tumor development in mice nih.govresearchgate.net.

This compound has also been investigated as an adjuvant for vaccines against infectious diseases. It has been shown to improve immune responses against malaria parasites in combination with different anti-malaria vaccines in mice nih.gov. Furthermore, this compound has been evaluated as a nasal vaccine adjuvant, inducing both humoral and cellular immune responses and providing protection in antiviral and anti-tumor nasal vaccine models in mice aai.org. Studies have explored this compound and its analogs as vaccine adjuvants for viral infections, such as influenza and SARS-CoV-2, aiming to enhance immune responses, including neutralizing antibody production researchgate.netnih.govaai.org. While this compound can induce a mixed Th1 and Th2 cytokine response, structural analogs have been developed to bias the response towards specific profiles nih.govnih.gov.

Considerations in Preclinical Studies: Activation vs. Anergy

A critical aspect observed in preclinical studies with this compound is the dynamic nature of the iNKT cell response, which involves an initial phase of activation followed by the potential induction of a state of unresponsiveness known as anergy nih.govnih.govnih.govnih.govmdpi.comresearchgate.net.

Dynamics of iNKT Cell Response to this compound in vivo

Following in vivo administration of this compound in mice, iNKT cells become activated within hours nih.govnih.gov. This activation is characterized by the upregulation of activation markers such as CD25, CD69, and ICOS, and the rapid production of a variety of cytokines, including IL-2, IL-4, and IFN-γ nih.govnih.gov. The kinetics of this response can vary depending on the route of administration and the form of this compound (e.g., soluble vs. DC-pulsed) aacrjournals.orgnih.govaacrjournals.org. For instance, intravenous administration of this compound-pulsed DCs in a preclinical model led to a dramatic increase in circulating iNKT cell numbers in some cases, with levels increasing significantly days after injection and being sustained for at least a week aacrjournals.org. However, iNKT cell numbers can also transiently decrease shortly after administration before expanding aacrjournals.orgnih.gov.

Induction of Long-Term NKT Cell Anergy

Despite the initial potent activation, this compound can induce a state of long-term iNKT cell anergy nih.govnih.govnih.govnih.govmdpi.comresearchgate.net. This anergic phenotype is characterized by impaired proliferation and reduced cytokine production upon subsequent restimulation with the glycolipid antigen nih.govnih.gov. Studies in mice have shown that this hyporesponsiveness can be noted relatively soon after treatment and can persist for extended periods, in some cases up to two months nih.gov. Repeated administration of this compound has been found to be particularly effective in inducing long-term iNKT cell anergy nih.gov. This anergy is a significant consideration for therapeutic strategies that rely on sustained or repeated iNKT cell activation frontiersin.orgnih.govmdpi.comresearchgate.net.

Impact of Repeated Administration and Dosage on iNKT Cell Function

The impact of repeated administration and dosage of this compound on iNKT cell function has been a key area of preclinical investigation due to the observed induction of anergy nih.govaacrjournals.orgfrontiersin.orgnih.govmdpi.comresearchgate.netnih.govpnas.org. Repeated administration of soluble this compound can lead to progressively lower iNKT cell responses and hyper-energize or inactivate iNKT cells nih.govmdpi.comresearchgate.net.

Clinical Translation and Therapeutic Applications of Krn7000

Clinical Trials of KRN7000 in Advanced Cancers

Clinical studies involving this compound in patients with advanced cancers have aimed to assess its safety, tolerability, and biological effects, particularly the activation of iNKT cells and subsequent anti-tumor immune responses. These trials have predominantly focused on patients with solid tumors. aacrjournals.orgnih.govcapes.gov.br

Phase I Studies and Dose Escalation

Phase I studies have been conducted to evaluate this compound in advanced cancer patients, often employing dose escalation designs. One such study involved patients with solid tumors receiving intravenous this compound over a wide range of doses (50–4800 μg/m²). aacrjournals.orgnih.govcapes.gov.brresearchgate.net The administration typically occurred on specific days within a treatment cycle. aacrjournals.orgnih.govcapes.gov.br These studies aimed to determine the biological effects and characterize the pharmacokinetics of this compound. aacrjournals.orgnih.gov

Administration Routes and Immunological Outcomes

Different administration routes for this compound have been explored in clinical trials to optimize iNKT cell activation and subsequent immunological outcomes. These routes include direct intravenous administration and the use of this compound-pulsed antigen-presenting cells like dendritic cells and peripheral blood mononuclear cells. nih.govaacrjournals.orgnih.govresearchgate.netmdpi.com Immunological monitoring has been a critical component of these studies to assess the impact of this compound on iNKT cells and other immune cell populations. aacrjournals.orgnih.govcapes.gov.brresearchgate.netnih.govaacrjournals.orgaai.orgaacrjournals.orgnih.gov

Direct intravenous administration of this compound has been investigated in Phase I studies in patients with solid tumors. aacrjournals.orgnih.govcapes.gov.brnih.gov This route of administration led to the rapid disappearance of circulating iNKT cells from the blood within 24 hours of injection. aacrjournals.orgnih.govcapes.gov.brresearchgate.netnih.gov Immunological monitoring also revealed other biological effects, such as increased serum cytokine levels (e.g., tumor necrosis factor-alpha and granulocyte macrophage colony-stimulating factor) in a subset of patients and a transient decrease in peripheral blood NK cell numbers and cytotoxicity in others. aacrjournals.orgnih.govcapes.gov.brresearchgate.net The observed biological effects appeared to be more dependent on the patient's pretreatment iNKT cell numbers than on the dose of this compound administered. aacrjournals.orgnih.govcapes.gov.brresearchgate.net

The administration of this compound-pulsed dendritic cells has been evaluated in clinical trials for advanced cancers, including non-small cell lung cancer and head and neck squamous cell carcinoma. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.orgmdpi.comscispace.com This approach aimed to leverage the antigen-presenting function of DCs to enhance iNKT cell activation. nih.govaacrjournals.orgmdpi.com Studies using this compound-pulsed DCs administered intravenously have shown the potential to induce the activation and expansion of peripheral blood Vα24 NKT cells. aacrjournals.orgaacrjournals.org Comparisons between intravenous and intradermal administration of this compound-pulsed DCs indicated that intravenous delivery resulted in greater effects on peripheral blood NKT cells and secondary immune effects, including the activation of T and NK cells and increased interferon-gamma levels. nih.govaacrjournals.org

This compound-pulsed peripheral blood mononuclear cells (PBMCs) have also been explored as a method of administration in clinical studies, particularly in patients with advanced non-small cell lung cancer. aai.orgnih.gov In a Phase I-II study, this compound-pulsed PBMCs cultured with IL-2 and GM-CSF were administered intravenously. aai.orgnih.gov This treatment was associated with the induction of NKT cell-dependent immune responses, evidenced by an increased number of interferon-gamma-producing cells in the peripheral blood of a significant proportion of patients. aai.orgnih.gov The increase in interferon-gamma-producing cells was found to be significantly associated with prolonged median survival time in these patients. aai.orgnih.govbmj.com

Here is a summary of findings from selected clinical trials based on the provided text:

Study Type (Phase)Patient PopulationAdministration RouteKey Immunological FindingsClinical Outcome Highlights
Phase IAdvanced Solid TumorsDirect IntravenousRapid disappearance of circulating NKT cells; increased serum cytokines in some patients. aacrjournals.orgnih.govcapes.gov.brresearchgate.netNo clinical responses; stable disease in a subset of patients. aacrjournals.orgnih.govcapes.gov.brresearchgate.net
Phase IAdvanced/Recurrent NSCLCThis compound-Pulsed DCs (IV)Dramatic increase in peripheral blood Vα24 NKT cells in one case. aacrjournals.orgaacrjournals.orgNo partial/complete responses; stable disease in two cases at highest dose level. aacrjournals.orgaacrjournals.org
Phase IMetastatic MalignancyThis compound-Pulsed DCs (IV vs ID)Greater NKT cell effects and secondary immune effects with IV administration. nih.govaacrjournals.orgDisease response (minor) or stabilization in a subset of subjects. nih.govaacrjournals.org
Phase I-IIAdvanced/Recurrent NSCLCThis compound-Pulsed PBMCs (IV)Increased IFN-γ-producing cells in peripheral blood. aai.orgnih.govStable disease in some cases; increased IFN-γ associated with prolonged MST. aai.orgnih.gov

Immunological Monitoring and Biomarkers of Response

Immunological monitoring in clinical trials involving this compound has primarily focused on assessing the activation and expansion of NKT cells and changes in cytokine levels as biomarkers of response. karger.comtudublin.ieaacrjournals.orgacs.org

NKT Cell Activation and Expansion

This compound is a potent activator of iNKT cells. wikipedia.orgkarger.com Clinical studies have shown that administration of this compound, particularly when pulsed onto dendritic cells (DCs), can lead to the activation and expansion of circulating Vα24 NKT cells in humans. aacrjournals.orgaacrjournals.orgnih.gov In some studies, a dramatic increase in peripheral blood Vα24 NKT cells has been observed following administration of this compound-pulsed DCs. aacrjournals.orgnih.gov However, direct intravenous administration of soluble this compound has sometimes resulted in a rapid decrease or disappearance of peripheral blood NKT cells within 24 hours, a phenomenon that may be related to activation-induced effects or anergy. aacrjournals.orgresearchgate.netjci.org The degree of immune activation observed in some studies has been shown to depend on the pretreatment circulating iNKT cell numbers. researchgate.netmdpi.com

Cytokine Level Changes (e.g., IFN-γ, IL-12)

Activation of NKT cells by this compound leads to the rapid production of a variety of cytokines, including both T helper 1 (Th1) and T helper 2 (Th2) cytokines. wikipedia.orgpnas.orgmdpi.comunimelb.edu.au Key cytokines investigated in clinical trials include IFN-γ and IL-12, which are known to play roles in activating other immune cells like NK cells and T cells. karger.comaacrjournals.org Studies have demonstrated increased serum levels of cytokines such as IFN-γ, IL-12, GM-CSF, and TNF-α following this compound administration, particularly in patients with higher pretreatment NKT cell counts. aacrjournals.orgresearchgate.netaacrjournals.orgfrontiersin.org For example, one study noted a detectable increase in serum IFN-γ and IL-12 in a patient with a relatively high pretreatment NKT cell count after this compound administration. aacrjournals.org Increases in T- and NK-cell cytoplasmic interferon-γ and serum interferon-γ levels have also been observed after intravenous administration of α-GalCer-pulsed DCs. aacrjournals.orgnih.gov

Here is a summary of observed cytokine changes in a clinical study:

CytokineObserved ChangeDependence on Pretreatment NKT Cells
IFN-γIncrease observed in some patientsYes, in patients with higher counts
IL-12Increase observed in some patientsYes, in patients with higher counts
GM-CSFIncrease observed in some patientsYes, in patients with higher counts
TNF-αIncrease observed in some patientsYes, in patients with higher counts
IL-4Produced by activated NKT cells (preclinical data)Not explicitly linked in clinical snippets
IL-2Elevated by this compound treatment (preclinical data)Not explicitly linked in clinical snippets
IL-6Increased in serum (clinical data)Not explicitly linked in clinical snippets

Note: This table is based on findings from the provided search snippets and may not represent all clinical data on this compound and cytokine changes.

Clinical Response and Disease Stabilization

Despite promising preclinical results, the clinical efficacy of this compound as a single agent in advanced cancer patients has been modest. whioce.comresearchgate.netmdpi.com Early clinical trials with direct administration of soluble this compound did not consistently show objective tumor reduction. researchgate.netsci-hub.se In a phase I study in patients with solid tumors, no clinical responses were recorded, although seven out of 24 patients experienced stable disease for a median duration of 123 days. researchgate.netmdpi.com

Studies using this compound-pulsed DCs have shown some evidence of clinical benefit, including disease stabilization and, in some cases, tumor regression, particularly when used in combination therapies. frontiersin.orgnih.govoup.comfrontiersin.org A phase I trial using α-GalCer-pulsed DCs in patients with metastatic malignancy observed disease response (minor) or stabilization of disease progressing up to enrollment in 6 of 12 subjects, with stabilization lasting at least one year in three subjects. aacrjournals.orgnih.gov A phase II trial in non-small cell lung cancer patients treated with αGalCer-pulsed APCs reported a partial response in one case (2.9%) and stable disease in 14 cases (40.0%). bmj.com

Clinical Application in Chronic Hepatitis B/C Infection

This compound has also been investigated for its potential therapeutic use in chronic hepatitis B (HBV) and hepatitis C (HCV) infections, leveraging the role of iNKT cells in antiviral immunity. researchgate.netnih.govresearchgate.netcolab.ws

Antiviral Activity and Immune Activation

In preclinical models, this compound has shown the ability to improve immune responses against infectious agents. nih.gov The activation of iNKT cells by this compound can promote a Th1-biased immune response, which is important for controlling viral infections. researchgate.netfrontiersin.org

Clinical trials have explored the antiviral effect of this compound in patients with chronic hepatitis B and C. researchgate.netresearchgate.netcolab.ws In a phase I/II trial in chronic hepatitis B patients, almost all α-GalCer-treated patients showed a rapid decrease in NKT cell numbers shortly after administration. researchgate.net While some patients demonstrated a transient decrease in HBV DNA, sustained decrease was observed in only one patient. researchgate.net For chronic hepatitis C, while immune activation was observed in α-GalCer-treated patients, a consistent effect on hepatitis C virus RNA levels was not observed in one study. researchgate.netsci-hub.se The immune activation observed in hepatitis B patients treated with α-GalCer appeared to surpass the effects seen in hepatitis C patients in one study. researchgate.net

Challenges and Future Directions in Clinical Development

Despite the potent immunostimulatory properties of this compound observed in preclinical studies, its clinical translation has faced several challenges. whioce.comresearchgate.nettudublin.iemdpi.com

One significant challenge is the modest clinical efficacy observed with this compound as a single agent in initial trials. researchgate.netmdpi.com This limited success has been attributed to factors such as low baseline iNKT cell numbers in some patient populations, particularly in cancer patients, and the induction of iNKT cell anergy or hyporesponsiveness upon repeated administration of soluble this compound. sci-hub.seresearchgate.netjci.orgmdpi.com

Another challenge relates to optimizing the method of this compound delivery to effectively activate and expand iNKT cells in vivo and induce sustained anti-tumor or anti-viral responses. mdpi.com While this compound-pulsed DCs have shown more promising immunological effects and some clinical benefit compared to soluble this compound, obtaining large quantities of autologous DCs can be challenging. nih.govmdpi.comnih.gov

Future directions in the clinical development of this compound and iNKT cell-targeted therapies are focused on addressing these limitations. This includes exploring alternative methods for glycolipid delivery, such as liposomal formulations or other nanoparticle-based approaches, to improve targeting and reduce anergy. mdpi.com The development and evaluation of novel this compound analogues that may induce a more favorable cytokine profile (e.g., a stronger Th1 bias) or be less prone to inducing anergy is another area of research. researchgate.netacs.orgmdpi.commdpi.com Furthermore, combining this compound-based therapies with other immunotherapies or conventional treatments is being investigated to enhance clinical responses. frontiersin.orgoup.comfrontiersin.orgnih.gov Strategies to expand iNKT cells ex vivo for adoptive transfer are also being explored. researchgate.netoup.com

Optimizing Administration Strategies

Initial clinical trials exploring the direct intravenous (IV) administration of soluble this compound in patients with solid tumors showed that it was well tolerated over a range of doses, and evidence of immune activation was observed. aacrjournals.orgnih.gov However, these studies did not consistently result in significant clinical benefits against cancer or chronic viral hepatitis. nih.gov The limited efficacy of direct this compound administration in humans compared to preclinical mouse models may be attributed to factors such as the relatively low frequency of iNKT cells in humans, inter-individual variability in immune responses, and the potential for iNKT cell anergy induction upon repeated administration. aacrjournals.orgnih.govresearchgate.netwhioce.com

Research has explored alternative administration strategies to enhance the therapeutic effects of this compound. One approach involves the use of this compound-pulsed dendritic cells (DCs). aacrjournals.orgnih.govnih.govaacrjournals.orgnih.gov DCs are potent APCs that can efficiently present glycolipid antigens like this compound to iNKT cells. nih.govaacrjournals.org Studies in mouse models suggested that administration of this compound-pulsed DCs could exert greater antitumor activity than direct this compound administration. aacrjournals.org Clinical trials have investigated the administration of this compound-pulsed autologous DCs in patients with advanced cancers, including non-small cell lung cancer and head and neck squamous cell carcinoma. nih.govaacrjournals.orgnih.govnih.gov These studies have provided evidence of immune activation and, in some cases, beneficial clinical effects such as disease stabilization or partial responses. nih.govnih.govnih.gov

Comparison of different routes of administration for this compound-pulsed DCs has also been investigated. A phase I trial compared intravenous and intradermal administration of this compound-pulsed DCs in patients with metastatic malignancy. nih.gov While both routes induced effects on peripheral blood iNKT cells, intravenous administration resulted in greater effects and also led to secondary immune effects, including activation of T and NK cells and increased levels of IFN-γ. nih.gov

Another strategy to optimize administration involves the adoptive transfer of in vitro-expanded iNKT cells combined with this compound-pulsed APCs. aacrjournals.orgnih.govnih.gov This approach aims to overcome the limitation of low endogenous iNKT cell numbers in some patients. aacrjournals.org A phase I study in patients with recurrent head and neck carcinoma investigated the feasibility of intra-arterial infusion of in vitro-expanded iNKT cells combined with submucosal injection of this compound-pulsed APCs, showing induction of antitumor immunity and beneficial clinical effects. nih.govnih.gov

Combination Therapies

Given that this compound activates iNKT cells which can then influence various other immune cells, combining this compound-based therapy with other treatment modalities has been explored to enhance therapeutic efficacy. karger.comnih.govd-nb.infoijms.info

Preclinical studies have investigated the combination of this compound with radiotherapy. In mouse models, this compound in combination with local irradiation or fractionated whole-body irradiation exerted synergistic antitumor effects compared to either treatment alone. karger.com This suggests a potential role for this compound in augmenting the effects of radiation therapy, particularly in tumors resistant to radiotherapy or chemotherapy. karger.com

Combination therapy involving this compound and anti-angiogenesis agents has also shown promise in preclinical models. In a hamster liver metastasis model of pancreatic cancer, this compound treatment significantly inhibited the growth of liver metastases, and the addition of the angiogenesis inhibitor TNP470 resulted in significant survival prolongation. nih.gov This suggests that combining immunotherapy with anti-angiogenesis therapy could be a hopeful strategy for treating distant metastases. nih.gov

Furthermore, this compound has been explored as an adjuvant in combination with vaccines to enhance immune responses against various pathogens and for cancer immunotherapy. caltagmedsystems.co.ukwindows.netrsc.orgnih.gov Studies have investigated conjugating this compound or its analogs to peptide antigens to create self-adjuvanting vaccine candidates. rsc.org

Combination strategies involving this compound or its analogs with immune checkpoint inhibitors are also being explored, although specific detailed research findings within the provided search results are limited to mentioning this as a potential innovative approach. ijms.info

Overcoming Limitations of Direct this compound Administration

Despite its potent iNKT cell activation in preclinical models, direct systemic administration of soluble this compound in human clinical trials faced limitations, including limited clinical efficacy, potential for iNKT cell anergy, and liver toxicity observed in mouse models. nih.govwhioce.comresearchgate.net

Strategies to overcome these limitations include the use of APCs, particularly DCs, to present this compound. aacrjournals.orgnih.govnih.govaacrjournals.orgnih.gov Pulsing this compound onto DCs before administration allows for more efficient presentation to iNKT cells and may help avoid systemic toxicity and anergy induction associated with direct administration of the soluble glycolipid. nih.govaacrjournals.orgnih.gov Clinical trials using this compound-pulsed DCs have shown evidence of immune activation and some clinical benefit, suggesting this is a more effective administration strategy than soluble this compound. nih.govaacrjournals.orgnih.govnih.gov

Another approach is the adoptive transfer of ex vivo-expanded iNKT cells, sometimes combined with this compound-pulsed APCs. aacrjournals.orgresearchgate.netnih.govnih.gov This method addresses the issue of low iNKT cell numbers in some patients and provides a larger pool of activated iNKT cells for therapeutic effect. aacrjournals.orgnih.gov

Targeting the delivery of this compound specifically to DCs or to the tumor microenvironment is another strategy being investigated to enhance efficacy and reduce potential systemic side effects. nih.govmdpi.com Experimental approaches include using specific-antibody/CD1d fusion proteins loaded with this compound to target delivery to cells expressing specific antigens, such as tumor cells. nih.gov

Development of More Effective Analogues with Polarized Responses

A significant limitation of this compound is its induction of a mixed Th1 and Th2 cytokine response. google.comnih.govnih.gov While Th1 responses are generally associated with antitumor immunity, Th2 responses can sometimes have opposing or less desirable effects depending on the disease context. google.comnih.govfrontiersin.org To address this, extensive research has focused on synthesizing structural analogs of this compound that can selectively induce either a Th1-biased or Th2-biased cytokine response from iNKT cells. nih.govgoogle.comnih.govnih.govfrontiersin.orgplos.orgacs.orgnih.gov

Modifications to various parts of the this compound structure, including the galactosyl moiety, the acyl chain, and the phytosphingosine (B30862) chain, have been explored. nih.govnih.gov Studies have shown that modifications can influence the interaction between the glycolipid, CD1d, and the iNKT cell TCR, thereby altering the cytokine profile. nih.govplos.org

For example, truncations or unsaturation in the acyl chain have been shown to bias iNKT cells towards a Th2 response. nih.govnih.govpnas.org Conversely, the introduction of aromatic residues into the acyl or phytosphingosine chain, or modifications at the C4'' position of the galactose, can enhance Th1 cytokine profiles. nih.govacs.orgnih.govnih.govuchile.clacs.org The C-glycoside variant of this compound, where the glycosidic oxygen is replaced by a methylene (B1212753) group, has been shown to stimulate strong Th1 responses in vivo in mice. nih.govnih.gov

The goal of developing these polarized analogs is to create compounds better suited for specific therapeutic applications. Th1-biased analogs are particularly sought after for cancer immunotherapy due to their association with enhanced antitumor immunity. nih.govfrontiersin.orgnih.gov Th2-biased analogs, on the other hand, might be more suitable for treating inflammatory or autoimmune diseases. nih.govnih.gov While many analogs have shown promising polarized responses in preclinical studies, translating these findings to potent and selective effects in humans remains an active area of research. nih.govnih.govuchile.cloup.com

Despite the development of numerous analogs, this compound continues to be widely used as a research tool for studying iNKT cell biology. windows.netwhioce.com

Here is a table summarizing some key research findings on administration strategies and combination therapies:

Administration Strategy/Combination TherapyModel/Study TypeKey FindingsSource
Direct IV administration of this compoundHuman Phase I (solid tumors)Well tolerated, evidence of immune activation, but limited clinical benefit. Potential for anergy. aacrjournals.orgnih.gov
This compound-pulsed DCs (IV administration)Human Phase I (lung cancer)Induced immune activation and expansion of iNKT cells. Suggested greater antitumor activity than direct this compound in mouse models. aacrjournals.org
This compound-pulsed DCs (IV vs ID administration)Human Phase I (metastatic malignancy)Both induced effects on iNKT cells; IV showed greater effects and secondary immune activation (T and NK cells, IFN-γ). nih.gov
Adoptive transfer of ex vivo iNKT cells + this compound-pulsed APCsHuman Phase I (head and neck carcinoma)Feasible, induced antitumor immunity and beneficial clinical effects (partial response, stable disease). nih.govnih.gov
This compound + RadiotherapyMouse models (Colon26, Meth A)Synergistic antitumor effects, increased cure rate compared to monotherapy. Hopeful for treating resistant cancers. karger.com
This compound + TNP470 (angiogenesis inhibitor)Hamster model (pancreatic cancer liver metastasis)Significant inhibition of metastasis growth, significant survival prolongation with combination. Hopeful for distant metastases. nih.gov

Here is a table summarizing the impact of structural modifications on this compound analog responses:

Structural ModificationLocationObserved Effect on Cytokine Bias (Preclinical)Source
Truncations or unsaturationAcyl chainBias towards Th2 (IL-4) nih.govnih.govpnas.org
Introduction of aromatic residuesAcyl or sphingosine (B13886)Enhancement of Th1 (IFN-γ) profiles nih.govacs.orgnih.gov
Replacement of glycosidic oxygen with methylene (C-glycoside)Glycosidic bondStrong Th1 response nih.govnih.gov
Modifications at C4'' positionGalactoseCan influence Th1 polarization nih.govuchile.clacs.org

Advanced Research Methodologies and Techniques in Krn7000 Studies

In vitro and In vivo Immunological Assays

Immunological assays are fundamental to studying KRN7000's impact on the immune system. These assays measure various aspects of immune cell activation, function, and interaction in response to this compound stimulation.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify cytokine levels in biological samples, such as cell culture supernatants or serum, following this compound administration or stimulation. This compound is known to induce the rapid production of large amounts of cytokines, including both T helper (Th)1-type cytokines like interferon-gamma (IFN-γ) and Th2-type cytokines like interleukin-4 (IL-4). aacrjournals.orgpnas.orgaai.org Measuring these cytokines by ELISA provides crucial data on the type and magnitude of the immune response triggered by this compound.

Studies have used ELISA to measure serum IL-4 and IFN-γ levels in mice injected with this compound or its analogues at various time points. pnas.orgacs.org For instance, a rapid peak of serum IL-4 is often observed within hours of this compound injection, followed by elevated IFN-γ levels. pnas.org In vitro, ELISA is used to assess cytokine production by iNKT cell clones or splenocytes cultured with this compound-pulsed antigen-presenting cells (APCs). nih.govnih.govplos.org The sensitivity of ELISA allows for the detection of cytokine responses even at low concentrations of this compound. nih.gov

Flow Cytometry for NKT Cell Activation and Phenotyping

Flow cytometry is an essential tool for identifying, quantifying, and analyzing the phenotype and activation status of NKT cells in response to this compound. This technique uses fluorescently labeled antibodies that bind to specific cell surface markers or intracellular proteins, allowing for the detailed characterization of cell populations using a flow cytometer.

Researchers use flow cytometry to assess the frequency of NKT cells, typically identified by the co-expression of T-cell receptor (TCR) markers (like CD3 and Vα24-Vβ11 in humans or Vα14-Jα18 in mice) and NK cell markers (like NK1.1 in mice). aacrjournals.orgaacrjournals.orgaacrjournals.org this compound administration can lead to changes in the numbers of circulating NKT cells, sometimes a transient decrease followed by an increase or expansion in lymphoid tissues. aacrjournals.orgpnas.orgaacrjournals.orgpnas.org

Flow cytometry also allows for the evaluation of NKT cell activation by measuring the expression of activation markers such as CD69. aai.orgnih.govfrontiersin.org Intracellular cytokine staining, in conjunction with flow cytometry, can be used to determine which cell types are producing specific cytokines after this compound stimulation. pnas.orgaai.org Phenotypic analysis can also assess the expression of other relevant molecules like CD1d on APCs or various NK receptors and activation markers on NKT cells and other lymphocytes. aacrjournals.orgnih.gov

Cytotoxicity Assays

Cytotoxicity assays are employed to determine the ability of immune cells, particularly NKT cells and NK cells, to kill target cells after activation by this compound. These assays are crucial for evaluating the potential anti-tumor or anti-viral effects mediated by this compound-activated immune cells.

Standard methods include chromium-51 (B80572) (⁵¹Cr) release assays, where target cells are labeled with a radioactive isotope, and the release of radioactivity into the supernatant upon cell lysis is measured. aacrjournals.orgaai.orgnih.gov Another method involves quantifying retained calcein-AM fluorescence in viable target cells using techniques like digital image microscopy scanning (DIMSCAN). aai.org

Studies have shown that this compound-activated NKT cells can directly lyse a variety of tumor cell lines in vitro. aacrjournals.org In vivo, this compound administration can augment the lytic activity of spleen cells or hepatic lymphocytes against sensitive target cells, such as YAC-1 cells (an NK-sensitive target). karger.comaacrjournals.org Cytotoxicity assays help to elucidate the mechanisms of cell killing, such as the involvement of perforin. nih.gov

Mixed Lymphocyte Reaction (MLR)

The Mixed Lymphocyte Reaction (MLR) is an in vitro assay used to assess the proliferative capacity and immune response generated when lymphocytes from different individuals (allogeneic MLR) or the same individual stimulated with an antigen (syngeneic MLR) are co-cultured. This compound has been shown to stimulate lymphocyte proliferation in MLR assays. karger.comnih.gov

This compound can significantly stimulate both allogeneic and syngeneic immune responses of murine spleen cells in a concentration-dependent manner. karger.com It also stimulates the proliferation of human mononuclear cells. karger.com MLR assays can be used to evaluate the immunostimulatory activity of this compound and its analogues. medchemexpress.com Studies have also investigated the effect of this compound treatment on the suppressive capacity of immune cells in MLR, finding that splenocytes from this compound-treated mice could efficiently suppress MLR in vitro. nih.gov

Genetic Models in this compound Research

Genetic models, particularly mice with targeted gene deficiencies, are invaluable for dissecting the specific roles of different immune cells and molecules in mediating this compound's effects in vivo.

Studies in NKT Cell-Deficient Mice

Studies utilizing NKT cell-deficient mice have been crucial in demonstrating the central role of these cells in the biological activities of this compound. Mice with genetic deficiencies that abrogate NKT cell development or function, such as Jα18 knockout mice which lack invariant NKT cells, are commonly used. pnas.org

Research has shown that the antitumor effects of this compound are crucially dependent on NKT cells, as no antitumor activity was observed in NKT cell-deficient mice. aacrjournals.orgkarger.com Similarly, the protective effects of this compound in models of certain diseases are lost in CD1d-deficient mice, which are unable to present glycolipid antigens like this compound to NKT cells. frontiersin.org These studies provide strong evidence that this compound exerts its effects primarily through the activation of NKT cells.

Furthermore, studies in genetically modified mice, such as those deficient in specific cytokines (e.g., IFN-γ) or effector molecules (e.g., perforin, TRAIL), in combination with this compound administration, help to identify the downstream mediators responsible for the observed immunological and therapeutic outcomes. pnas.orgnih.gov

Assay TypeMethodologyKey Readout(s)Application in this compound Research
Cytokine Measurement (ELISA)Enzyme-Linked Immunosorbent AssayConcentration of specific cytokines (e.g., IFN-γ, IL-4, TNF-α, GM-CSF) aacrjournals.orgpnas.orgacs.orgnih.govnih.govplos.orgQuantifying immune response type and magnitude aacrjournals.orgpnas.org
Flow CytometryAntibody staining and flow cytometric analysisNKT cell frequency, phenotype, activation marker expression (e.g., CD69), intracellular cytokines aai.orgaacrjournals.orgaacrjournals.orgnih.govfrontiersin.orgIdentifying and characterizing NKT cell populations and their activation status aacrjournals.orgaacrjournals.orgnih.gov
Cytotoxicity Assays⁵¹Cr release, Calcein-AM releasePercentage of target cell lysis aacrjournals.orgaai.orgnih.govaai.orgEvaluating the killing capacity of this compound-activated immune cells against target cells aacrjournals.orgkarger.comaacrjournals.org
Mixed Lymphocyte Reaction (MLR)Co-culture of lymphocytes, proliferation assayLymphocyte proliferation, cytokine production karger.comnih.govAssessing immunostimulatory activity and regulatory effects karger.comnih.govmedchemexpress.com

CD1d Knockout Models

CD1d knockout (KO) mice are a crucial tool for studying the mechanism of action of this compound, as its biological effects are mediated through CD1d-dependent activation of iNKT cells. These mice are deficient in CD1d and consequently lack NKT cells, while retaining conventional CD4 and CD8 T cell subsets. nih.gov Studies using CD1d KO mice have validated that this compound acts specifically through CD1d to exert its effects, such as improving outcomes in models of neonatal sepsis. frontiersin.org For instance, in a polymicrobial sepsis model, the protective effect observed with this compound pretreatment in wild-type mice was absent in CD1d KO neonatal mice, with no significant difference in pro-inflammatory cytokine levels between vehicle- and this compound-treated groups. frontiersin.org This confirms the CD1d dependence of this compound's immunomodulatory effects.

Carcinogenesis Models (e.g., p53-/-, Her-2/neu transgenic mice)

This compound's potential as an anti-tumor agent has been investigated in various carcinogenesis models, including those utilizing genetically modified mice such as p53-deficient (p53-/-) and Her-2/neu transgenic mice. Long-term administration of this compound has been shown to inhibit primary tumor formation in these models. pnas.orgnih.gov Specifically, this compound treatment inhibited methylcholanthrene-induced sarcomas, delayed the development of mammary carcinomas in Her-2/neu transgenic mice, and suppressed spontaneous sarcomas in p53-/- mice. pnas.orgnih.govresearchgate.net Weekly treatment with this compound in these models maintained lymphoid tissue natural killer cell and T cell activation and resulted in elevated serum levels of IFN-γ and IL-4. pnas.orgnih.gov The prevention of methylcholanthrene-induced sarcoma was found to be dependent on IFN-γ and tumor necrosis factor-related apoptosis-inducing ligand, but not perforin. pnas.orgnih.gov While effective in these models, this compound was reported to be ineffective against BBN-induced bladder carcinogenesis in F344 rats. researchgate.netresearchgate.net

Synthetic Chemistry Methodologies for this compound and Analogues

The synthesis of this compound and its analogues presents significant challenges, particularly in establishing the correct stereochemistry of the glycosidic linkage and incorporating the complex lipid chain. Various synthetic methodologies have been developed and refined to address these challenges.

Stereoselective Glycosylation for Alpha-Linkage Construction

A key challenge in the synthesis of this compound and its derivatives is the stereoselective construction of the α-1,2-cis-galactosidic linkage. nih.govacs.orgfrontiersin.orgfrontiersin.orgdntb.gov.uadntb.gov.ua Achieving high α-selectivity is crucial for biological activity, as only the α-anomer is active. frontiersin.org Numerous methods have been explored for this purpose. The use of a bulky 4,6-O-di-tert-butylsilylene (DTBS) group on the galactosyl donor has proven effective in directing α-selective glycosylation, even with a participating 2-benzoyl (Bz) group. acs.orgfrontiersin.orgfrontiersin.orgdntb.gov.ua This strategy allows for the stereospecific construction of the α-galactosidic linkage regardless of the C-2 protecting group. acs.org Another approach involves the use of per-TMS-protected glycosyl iodide donors, which have demonstrated complete α-selectivity and can be scaled up. nih.gov Glycosylation reactions employing glycosyl iodides promoted by tetrabutyl ammonium (B1175870) iodide (TBAI) have also been shown to be quite stereoselective and fast. nih.gov The choice of promoter, temperature, and reaction times, along with the nature of protecting groups on both the glycosyl acceptor and donor, can influence the stereoselectivity. nih.gov

Protecting Group Strategies (e.g., DTBS, Benzoyl)

Effective protecting group strategies are essential in the multi-step synthesis of this compound and its analogues to ensure selective reactions and preserve sensitive functionalities. Commonly used protecting groups include benzyl (B1604629) (Bn) and benzoyl (Bz) groups. While non-participating benzyl groups have been traditionally used to favor the α-glycosylation product, their removal by hydrogenation can be incompatible with other functional groups like azides or alkynes. frontiersin.orgfrontiersin.orgdntb.gov.ua Benzoyl groups, when used in conjunction with a bulky directing group like 4,6-O-DTBS, can also facilitate α-selective glycosylation. frontiersin.orgfrontiersin.orgdntb.gov.ua A key advantage of benzoyl groups is their selective removal under basic conditions, which does not affect modifications at the C-6 position, such as an azide (B81097) group that can be used for click chemistry or transformed into other functional groups. frontiersin.orgfrontiersin.orgdntb.gov.ua The DTBS group itself serves as a bulky, stereodirecting protecting group that blocks the β-face attack of the glycosyl acceptor, leading to exclusive α-anomeric selectivity in glycosylation reactions. acs.orgdntb.gov.ua

Crotylation and Wittig Olefination for Lipid Chain Introduction

Introduction of the lipid chain, a crucial component of this compound's structure, often utilizes methodologies like crotylation and Wittig olefination. Crotylation reactions involving O- and C-glycosyl crotylstannanes and lipid aldehydes have been employed in the synthesis of glycosphingolipids, including analogues of this compound. nih.govresearchgate.netacs.org This strategy allows for the construction of diverse sphingolipid analogues with different ceramide segments. nih.gov Wittig olefination is another common method for introducing alkyl chains into the sphingosine (B13886) portion of this compound and its analogues. acs.orgchemrxiv.orgnih.gov This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene, which can then be further modified. Starting from precursors like D-lyxose, sphingosine derivatives can be synthesized via a straightforward Wittig condensation. nih.gov

Thionation and Other Derivatizations

Modification of the acyl moiety of this compound and its analogues is a strategy used to explore structure-activity relationships and potentially bias immune responses. Thionation, the replacement of an oxygen atom with a sulfur atom, is one such derivatization technique. Thioamide analogues of this compound can be synthesized by thionation of the amide group using reagents like Lawesson's reagent, followed by deacetylation if necessary. acs.org Other derivatizations at the acyl moiety, such as the introduction of terminal thiophenyl groups, have also been explored. acs.org These modifications can influence the interaction of the glycolipid with CD1d and subsequently affect the cytokine profile induced upon iNKT cell activation. acs.org Beyond thionation, other derivatization strategies include modifications at the C-6 position of the galactose sugar, often utilizing an azide group as a handle for further functionalization via click chemistry or transformation into other groups. frontiersin.orgfrontiersin.orgdntb.gov.ua

This compound, an α-galactosylceramide (α-GalCer), is a potent activator of invariant natural killer T (iNKT) cells and has been a subject of extensive synthetic research due to its significant immunomodulatory properties. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govnih.gov The synthesis of this compound and its analogues presents challenges, particularly in achieving the desired α-1,2-cis-glycosidic bond. frontiersin.orgfrontiersin.orgnih.gov To address these complexities and enable the creation of diverse this compound analogues for structure-activity relationship (SAR) studies, researchers have employed both convergent and divergent synthetic strategies. nih.govnih.govrsc.orgmdpi.comsoton.ac.ukescholarship.orgresearchgate.netgoogle.com

6.3.5. Convergent and Divergent Synthesis Approaches

Convergent and divergent synthesis approaches offer distinct advantages in the construction of complex molecules like this compound. A convergent synthesis involves preparing several key fragments separately and then coupling them in a final step, which can be efficient for assembling complex structures and allows for the relatively late-stage introduction of variability. nih.govmdpi.comescholarship.org Divergent synthesis, on the other hand, starts from a common intermediate and branches out to produce a series of related compounds, which is particularly useful for generating libraries of analogues from a single starting point. nih.govrsc.orgsoton.ac.ukresearchgate.netgoogle.com

Convergent Synthesis Approaches

Convergent strategies for this compound typically involve the synthesis of the galactosyl headgroup and the sphingosine lipid tail as separate building blocks, followed by their coupling through glycosylation. researchgate.netnih.gov This approach allows for the independent modification of both the sugar and lipid portions before the final assembly. For example, one convergent route involves coupling a protected galactose donor with a protected ceramide. researchgate.net The choice of protecting groups is crucial for the stereochemical outcome of the glycosylation reaction, with benzoyl protecting groups favoring the desired α-galactosylceramide product over benzyl groups. researchgate.net

Another convergent synthesis utilizes a Julia-Kocienski olefination as a key step to link a galactosyl aldehyde and a phytosphingosine (B30862) sulfone, enabling the diversification of the ceramide portion. mdpi.comescholarship.orgacademie-sciences.fr This method allows for the efficient assembly of various lipids and fatty acids, facilitating the rapid generation of libraries of α-GalCer analogues. mdpi.comescholarship.org

A convergent synthetic scheme has also been employed to prepare a fluorescent BODIPY α-galactosylceramide derivative. nih.gov This strategy allowed for the introduction of different acyl chains, carbohydrate residues, and labels in the later stages of the synthesis, demonstrating the flexibility of the convergent approach for generating labeled analogues for biological studies. nih.gov

Divergent Synthesis Approaches

Divergent synthetic approaches to this compound analogues often focus on modifying a common intermediate at specific positions to introduce structural diversity. One such approach allows for late-stage functionalization of both the sugar 6''-OH and the sphingosine amino groups. nih.govrsc.orgsoton.ac.uk This is particularly useful for synthesizing modified this compound analogues, such as those with galacturonic acid or D-fucosyl substitutions. nih.govrsc.orgsoton.ac.uk

Another divergent strategy involves introducing azide, amine, or alkyne handles at a late stage of synthesis, typically at the C-6 position of the sugar moiety. frontiersin.orgnih.gov This allows for subsequent modifications, including "click chemistry" reactions, to generate a variety of analogues from a common protected intermediate. frontiersin.orgnih.gov The use of specific protecting groups, such as the bulky 4,6-O-di-tert-butylsilylene (DTBS) and 2,3-benzoyl (Bz) groups on the galactosyl donor, can influence the α-selectivity of the glycosylation and allow for selective deprotection and modification at the C-6 position. frontiersin.orgnih.gov

A divergent approach starting from a lactosyl 2-azido-sphingosine intermediate has been developed for the synthesis of analogues of isoglobotrihexosylceramide (B1236086) (iGb3), another CD1d-binding glycolipid, which illustrates the principle of using a common intermediate to access diverse sugar and lipid analogues. researchgate.net

Detailed Research Findings and Data Tables

Research into the synthesis of this compound and its analogues has provided valuable data on reaction conditions, yields, and the impact of protecting groups and methodologies on stereoselectivity. For instance, studies have shown that the choice of protecting groups on the ceramide acceptor significantly influences the α/β selectivity during glycosylation. researchgate.net

Ceramide Protecting GroupsGlycosylation ProductReference
Benzylβ-galactosylceramide researchgate.net
Benzoylα-galactosylceramide researchgate.net

Efficient α-selective glycosylation has been achieved using a bulky 4,6-O-di-tert-butylsilylene (DTBS) galactosyl donor, even in the presence of a 2-benzoyl participating group. frontiersin.orgnih.gov This method allows for selective removal of Bz groups under basic conditions without affecting C-6 azide modifications, facilitating the synthesis of C-6 modified analogues. frontiersin.orgnih.gov

Convergent approaches employing the Julia-Kocienski olefination have enabled the synthesis of α-GalCer analogues with diverse lipid chains. mdpi.comescholarship.org While specific yield data for individual analogues from large libraries might be extensive, the strategy itself demonstrates high efficiency in generating a range of compounds from common building blocks. mdpi.comescholarship.org

Divergent routes focusing on late-stage functionalization have reported successful synthesis of 6''-modified analogues. nih.govrsc.orgsoton.ac.uk Although detailed yield tables for every possible modification are beyond the scope here, the methodology provides a convenient route for introducing variations at specific sites for SAR studies. nih.govrsc.orgsoton.ac.uk

The synthesis of C-glycoside analogues of this compound, while structurally distinct due to a carbon-carbon linkage instead of an oxygen-carbon glycosidic bond, also highlights the application of convergent strategies, such as using a Julia-Kocienski reaction to couple fragments. academie-sciences.fr

Q & A

Q. What experimental models are commonly used to evaluate KRN7000’s anti-tumor efficacy?

this compound’s anti-tumor activity is typically assessed in murine models such as subcutaneous tumor grafts (e.g., B16 melanoma), hepatic metastasis models, and lung metastasis models. For example, intravenous administration of this compound in B16 tumor-bearing mice demonstrated long-term tumor suppression, with efficacy linked to IFN-γ production and NKT cell activation . Researchers should standardize dosing (e.g., 100 µg/kg in mice) and monitor tumor volume, survival rates, and cytokine profiles (e.g., IFN-γ, IL-4) via ELISA or flow cytometry .

Q. How does this compound activate invariant natural killer T (iNKT) cells via CD1d?

this compound binds to CD1d on antigen-presenting cells (APCs), forming a complex recognized by the T-cell receptor (TCR) of iNKT cells. This interaction triggers iNKT cell proliferation and cytokine release (e.g., IFN-γ, IL-4). Methodologically, this activation can be quantified using CD1d tetramers loaded with this compound for flow cytometry or by measuring cytokine secretion in co-culture assays with APCs and iNKT cell lines .

Q. What are the standard protocols for assessing this compound-induced cytokine polarization?

Researchers should isolate peripheral blood mononuclear cells (PBMCs) or splenocytes and stimulate them with this compound (e.g., 10–100 nM) for 24–72 hours. Cytokine profiles (Th1: IFN-γ, TNF-α; Th2: IL-4, IL-13) are analyzed via multiplex assays or intracellular staining. Notably, this compound often induces a mixed Th1/Th2 response, requiring careful interpretation of ratios (e.g., IFN-γ/IL-4) .

Advanced Research Questions

Q. How can structural modifications of this compound reduce Th2 cytokine bias while enhancing Th1 polarization?

Modifying the sphingosine base or acyl chain alters cytokine profiles. For example:

  • Truncated sphingosine chains (e.g., OCH analogue) favor IL-4 production by reducing NF-κB/c-Rel signaling required for IFN-γ .
  • Aromatic substitutions (e.g., αGalCer-C13) enhance Th1 bias by stabilizing CD1d-TCR interactions . Researchers should synthesize analogues via late-stage functionalization of the galactose 6''-OH or sphingosine amino groups, followed by in vivo validation in tumor models .

Q. What strategies mitigate this compound-induced hepatic toxicity in preclinical models?

this compound administration transiently elevates AST/ALT levels, indicating liver stress. To address this:

  • Dose optimization : Lower doses (e.g., 50 µg/kg) with extended intervals reduce hepatotoxicity while retaining efficacy .
  • Co-administration with anti-inflammatory agents : Glucocorticoids or IL-10 can suppress acute-phase responses without compromising anti-tumor immunity .

Q. How do contradictory findings on this compound’s role in asthma models inform experimental design?

In obese asthmatic mice, this compound reduces airway inflammation by enhancing Th1 cytokines (IFN-γ) rather than suppressing Th2 cytokines (IL-4, IL-5). However, in non-obese models, this effect is less pronounced. Researchers must account for metabolic context (e.g., obesity-related inflammation) and validate findings across genetically diverse cohorts. Multi-omics approaches (e.g., transcriptomics of lung tissue) can identify mechanistic disparities .

Q. What pharmacokinetic considerations are critical for translating this compound into clinical trials?

Population pharmacokinetic studies in humans reveal a three-compartment model with linear kinetics (50–4800 µg/m² doses). Key parameters include:

  • Clearance : 1.2 L/h (unaffected by patient demographics).
  • Half-life : ~7 hours. Researchers should use NONMEM modeling for dose optimization and monitor plasma concentrations to avoid subtherapeutic exposure .

Methodological Guidance Table

Research Objective Recommended Techniques Key References
NKT cell activation profilingCD1d-KRN7000 tetramer staining, intracellular cytokine staining (ICS)
Cytokine polarization analysisMultiplex ELISA, RNA-seq for Th1/Th2 transcription factors (T-bet, GATA-3)
Structural optimizationStereoisomer synthesis, sphingosine/acyl chain modifications, in silico docking with CD1d
Toxicity mitigationAST/ALT monitoring, histopathology, co-administration with dexamethasone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.